molecular formula C9H9NO2 B1592763 5-Methoxyisoindolin-1-one CAS No. 22246-66-8

5-Methoxyisoindolin-1-one

Cat. No. B1592763
CAS RN: 22246-66-8
M. Wt: 163.17 g/mol
InChI Key: VVXUPZRABQQCKL-UHFFFAOYSA-N
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Description

5-Methoxyisoindolin-1-one is a chemical compound with the CAS Number: 22246-66-8 . It has a molecular weight of 161.16 and its IUPAC name is 5-methoxy-1H-isoindol-1-one .


Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, which includes 5-Methoxyisoindolin-1-one, can be achieved through an ultrasonic-assisted method . This method involves the use of 3-alkylidenephtalides under ultrasonic irradiation . The process is characterized by high efficiency, group tolerance, and good yields .


Molecular Structure Analysis

The linear formula of 5-Methoxyisoindolin-1-one is C9H9NO2 . The InChI code is 1S/C9H7NO2/c1-12-7-2-3-8-6 (4-7)5-10-9 (8)11/h2-5H,1H3 .


Physical And Chemical Properties Analysis

5-Methoxyisoindolin-1-one is a white to yellow solid . and is stored at room temperature .

Scientific Research Applications

Drug Discovery

“5-Methoxyisoindolin-1-one” can serve as a scaffold in drug discovery due to its structural similarity to isoindolin-1-one derivatives. These compounds are useful intermediates that can be obtained through multicomponent reactions, such as the Ugi reaction .

Synthesis of Isoindolines

Isoindoline derivatives, including those related to “5-Methoxyisoindolin-1-one”, have been the focus of scientific research due to their wide range of applications in synthesis. They are used to design new molecules with potential biological activity .

Biological and Clinical Applications

Indole derivatives, which share a similar core structure with “5-Methoxyisoindolin-1-one”, are known for their diverse biological and clinical applications. They are involved in plant hormone production and have significant pharmacological activities .

Safety and Hazards

The safety information for 5-Methoxyisoindolin-1-one includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

5-methoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-7-2-3-8-6(4-7)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXUPZRABQQCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622226
Record name 5-Methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyisoindolin-1-one

CAS RN

22246-66-8
Record name 5-Methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2,3-dihydro-1H-isoindol-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methanol (53 mL) and NEt3 (6.90 mL, 49.5 mmol) were added to 2-bromo-5-methoxybenzonitrile (5.25 g, 24.76 mmol) and Pd-dppf (Heraeus) (0.362 g, 0.495 mmol) in a pressure tube. The mixture was stirred under 60 psi of Carbon Monoxide at 80° C. for 8 hr. HPLC analysis (starting material retention time 3.24 min., product retention time 2.82 min.) indicated clean and complete conversion. The obtained solution was concentrated down to a light orange color solid, 6.66 g.
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6.9 mL
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5.25 g
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0.362 g
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53 mL
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Synthesis routes and methods II

Procedure details

2-Bromomethyl-4-methoxy-benzoic acid methyl ester, 2% ammonia in MeOH (4 mL) and NH4OH (1.5 mL) were stirred for at 18 hours at room temperature. The reaction was partitioned between CH2Cl2 and water and the organic layer was washed with brine and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure to afford a white solid (151 mg). 1H NMR (300 MHz, CDCl3): δ 7.80 (d, 2H), 7.02 (dd, 1H), 6.97 (s, 1H), 4.44 (s, 2H), 3.90 (s, 3H).
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4 mL
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1.5 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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